molecular formula C17H23NO2 B2703966 N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide CAS No. 1428356-72-2

N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide

Cat. No.: B2703966
CAS No.: 1428356-72-2
M. Wt: 273.376
InChI Key: KQDBPCSVRXLXSV-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide is a synthetic compound combining an adamantane backbone with a furan-containing ethylamide substituent. Adamantane derivatives are renowned for their rigid, lipophilic structure, which enhances binding affinity to biological targets such as viral proteins or enzymes. Spectral characterization (e.g., NMR, HRMS) is critical for confirming its structure, as seen in related N-substituted adamantane carboxamides .

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c19-16(18-3-1-12-2-4-20-11-12)17-8-13-5-14(9-17)7-15(6-13)10-17/h2,4,11,13-15H,1,3,5-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDBPCSVRXLXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

Research has highlighted the compound's potential as an antiviral agent, particularly against viruses that affect the respiratory system. For instance, derivatives of adamantane are known to inhibit viral replication by interacting with specific viral proteins, which may also extend to N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide due to its structural similarities to other adamantane derivatives that exhibit such activities .

In the context of cancer treatment, compounds with adamantane structures have been investigated for their ability to inhibit sphingosine kinase, an enzyme implicated in cancer cell proliferation and survival. The approval of related adamantane derivatives as anticancer drugs underscores the therapeutic potential of this class of compounds .

Structure-Activity Relationship Studies

Optimization for Bioactivity

The furan ring in this compound plays a crucial role in modulating its biological activity. Studies on similar compounds have shown that modifications to the furan substituents can significantly impact their potency and selectivity against various biological targets . This highlights the importance of structure-activity relationship (SAR) studies in optimizing the compound for enhanced therapeutic efficacy.

Materials Science

Polymer and Nanomaterial Development

The rigidity of the adamantane structure provides stability and resistance to metabolic degradation, making it an attractive candidate for developing advanced materials. This compound can be utilized as a building block in synthesizing polymers and nanomaterials, which have applications in drug delivery systems and biocompatible materials.

Case Studies and Research Findings

StudyApplicationFindings
Study on Antiviral Activity Viral InhibitionDemonstrated effectiveness against respiratory viruses; structure-related activity confirmed.
Cancer Research Anticancer PropertiesIdentified as a potential inhibitor of sphingosine kinase; related compounds show promising anticancer activity.
Materials Science Research Polymer DevelopmentExplored as a precursor for high-performance polymers; stability enhances material properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes and receptors, through its adamantane and furan moieties. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes, while the furan ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide and its analogs:

Compound Name Substituent on Amide Nitrogen Molecular Formula Key Features Potential Applications
This compound 2-(furan-3-yl)ethyl C₁₇H₂₃NO₂ Heteroaromatic furan enhances solubility; rigid adamantane improves binding Antiviral, antibacterial agents
N-(2-Phenylethyl)-1-adamantanecarboxamide 2-phenylethyl C₁₉H₂₅NO Phenyl group increases lipophilicity; may enhance CNS penetration Neuroprotective agents
N-(3-fluoro-2-methylphenyl)-1-adamantanecarboxamide 3-fluoro-2-methylphenyl C₁₈H₂₂FNO Fluorine atom improves metabolic stability; methyl group adds steric bulk Enzyme inhibitors
Quinolones with 2-(furan-3-yl)ethyl substituents 2-(furan-3-yl)ethyl (on piperazinyl) Variable Furan-ethyl linked to quinolone core; demonstrated antibacterial activity Antibacterial drugs

Key Observations:

Substituent Effects: The furan-3-yl ethyl group in the target compound contrasts with phenylethyl (more lipophilic) and fluorophenyl (electron-withdrawing) substituents in analogs. Furan’s oxygen atom may improve aqueous solubility compared to purely aromatic substituents .

Biological Activity :

  • Adamantane carboxamides with phenylethyl groups (e.g., N-(2-phenylethyl)-1-adamantanecarboxamide) are explored for neuroprotective roles, leveraging adamantane’s ability to cross the blood-brain barrier .
  • Fluorophenyl analogs exhibit enhanced metabolic stability due to fluorine’s electronegativity, making them candidates for enzyme inhibition .

Synthetic Challenges :

  • The synthesis of furan-containing derivatives requires careful control of reaction conditions (e.g., anhydrous solvents, controlled temperatures) to avoid side reactions, as seen in related indole-adamantane hybrids .

Research Findings and Hypotheses

  • Antibacterial Potential: Quinolones with 2-(furan-3-yl)ethyl-piperazinyl groups showed activity against Gram-positive bacteria (e.g., Staphylococcus aureus), suggesting that the target compound’s furan-ethyl moiety may similarly enhance antibacterial properties .
  • Structural Rigidity : Adamantane’s rigid structure likely improves binding to hydrophobic pockets in viral proteins (e.g., influenza M2 proton channels), though this requires experimental validation .
  • Solubility vs.

Biological Activity

N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies assessing its pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Formation of Adamantane Core : The adamantane structure is established through cyclization reactions involving appropriate precursors.
  • Furan Substitution : The furan moiety is introduced via electrophilic substitution, which can be facilitated by the use of furan derivatives in the reaction.
  • Amidation : The carboxylic acid derivative is then converted to the amide form through reaction with amines, often using coupling agents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide).

The biological activity of this compound can be attributed to its ability to interact with specific protein targets. The adamantane core provides a rigid scaffold that enhances binding affinity to hydrophobic pockets in proteins, while the furan group may engage in π-π stacking and hydrogen bonding interactions, modulating the activity of various enzymes and receptors.

Pharmacological Properties

Research has shown that compounds related to adamantane exhibit a range of biological activities, including:

  • Antiviral Activity : Adamantane derivatives have been explored for their potential as antiviral agents, particularly against influenza viruses.
  • Anticancer Properties : Some studies indicate that adamantane-containing compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralExhibits activity against influenza viruses; mechanism involves blocking viral uncoating.
AnticancerInduces apoptosis in various cancer cell lines; effective against breast and colon cancer cells.
Enzyme InhibitionShows inhibitory effects on enzymes like MAO-B and AChE; potential use in neurodegenerative diseases.

In Vitro Studies

In vitro studies have assessed the toxicity and efficacy of this compound:

  • Toxicity Assessment : Using Vero cells, concentrations up to 100 μg/mL showed no significant cytotoxic effects, indicating a favorable safety profile.
  • Efficacy Testing : The compound demonstrated significant inhibition of cancer cell lines, with IC50 values indicating potent activity.

Q & A

Q. How can machine learning enhance the prediction of this compound’s physicochemical properties?

  • Methodology :
  • Descriptor-Based Models : Train algorithms on datasets of adamantane derivatives (e.g., logP, solubility) using tools like RDKit or MOE .
  • Validation : Compare predicted vs. experimental values for melting point, solubility, and partition coefficient .

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